N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a central hydroxyethyl backbone substituted with cyclopropyl and furan-2-yl groups. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₃H₁₇N₃O₄S (molecular weight ≈ 311.1 g/mol) based on structural analogs .
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-16-7-12(14-9-16)21(18,19)15-8-13(17,10-4-5-10)11-3-2-6-20-11/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPMBIGPJUMUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, synthesis, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Cyclopropyl group : Contributes to the compound's steric properties.
- Furan ring : Enhances biological activity through π-π interactions.
- Imidazole ring : Known for its role in biological systems, particularly in enzyme interactions.
Molecular Formula : C₁₈H₁₉N₃O₄S
Molecular Weight : 363.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The imidazole moiety allows for significant interactions such as:
- Hydrogen bonding : Facilitates binding to enzymes and receptors.
- Van der Waals interactions : Enhances affinity for target sites.
This compound's sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is critical for bacterial growth and replication .
Antimicrobial Activity
Research indicates that compounds containing imidazole and sulfonamide groups exhibit considerable antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various Gram-positive and Gram-negative bacteria, including:
| Bacteria Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 250 µg/mL |
| Bacillus subtilis | 62.5 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
The imidazole derivatives have also been studied for their anticancer potential. Research indicates that they can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : By interfering with cell cycle progression.
- Induction of oxidative stress : Leading to cellular damage and apoptosis.
In a study evaluating several imidazole derivatives, it was found that those with similar structural features to this compound exhibited significant cytotoxicity against human cancer cell lines .
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the biological activity of this compound and related derivatives:
- Antimicrobial Evaluation : A series of imidazole derivatives were synthesized and tested against common pathogens. The study demonstrated that modifications to the imidazole ring significantly affected antimicrobial efficacy, with some derivatives showing MIC values as low as 31.25 µg/mL against resistant strains .
- Cytotoxicity Assays : In vitro assays revealed that certain derivatives led to a dose-dependent reduction in cell viability in cancer cell lines, suggesting their potential as therapeutic agents in oncology.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of imidazole compounds highlighted the importance of specific substituents on the aromatic rings in enhancing biological activity. For instance, compounds with electron-withdrawing groups exhibited improved potency against bacterial strains .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and its analogs:
Key Observations
Substituent Effects on Lipophilicity :
- The cyclopropyl group in the target compound likely increases lipophilicity compared to analogs with dual furans (e.g., ), which may improve membrane permeability .
- Isopropyl () and trimethylpyrazole () groups further enhance steric bulk and hydrophobicity.
Electronic and Solubility Profiles: Furan rings () introduce electron-rich regions for π-π stacking but may reduce aqueous solubility due to their planar, hydrophobic nature.
Sulfonamide Role :
- The sulfonamide group (-SO₂NH-) is conserved across all compounds, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors).
Q & A
Q. What computational tools predict metabolic pathways and potential metabolites?
- Methodological Answer :
- Software : SwissADME predicts Phase I/II metabolism (e.g., hydroxylation by CYP3A4).
- In Silico Validation : Compare predicted metabolites with LC-MS/MS data from hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
